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molecular formula C5H7FO3 B8429561 4-Fluoromethyl-4-hydroxy-dihydro-furan-2-one

4-Fluoromethyl-4-hydroxy-dihydro-furan-2-one

Cat. No. B8429561
M. Wt: 134.11 g/mol
InChI Key: YZOSQHVTTLFXDC-UHFFFAOYSA-N
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Patent
US07619101B2

Procedure details

A 750 mL 4-necked sulfonation flask equipped with magnetic stirring bar, thermometer and an argon in/outlet, was charged with 16.87 g (166.7 mmol) diisopropylamine and 100 mL tetrahydrofuran. The solution was cooled to −74° C. and 100 mL butyllithium 1.6M in hexane were added leading to a raise of the internal temperature to −55° C. The light-yellow solution was stirred at −50° C. to −10° C. for 30 min (ice/ethanol cooling bath), then re-cooled to −74° C. and 19.36 g (166.7 mmol) tert-butyl acetate were added dropwise. The slightly turbid solution was stirred at −20° C. for 30 min, then re-cooled to −74° C. and 22.23 g (150 mmol) crude 1-tert-butoxy-3-fluoro-propan-2-one were added dropwise within 15 min. The acetone/CO2 bath was replaced by an ice/water bath and the reaction mixture was stirred at ca. −10° C. for 45 min. After re-cooling to −75° C. 52.5 g (508.5 mmol) sulfuric acid 95% were added drop by drop within 15 min. The resulting two-phase mixture was allowed to attain RT (45 min) and then heated under reflux for 2 h (oil bath temperature 80° C., internal temperature 54-61° C., strong gas evolution). After cooling to RT the mixture was treated with sodium chloride solution 10% (50 mL), the phases were separated and the aqueous layer was extracted with ethyl acetate (5×150 mL). The combined organic phases were washed with sat. sodium bicarbonate solution (2×50 mL) and brine (2×50 mL), dried over magnesium sulfate, filtered and evaporated (40° C./15 mbar) to provide 15.78 g of crude 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one as yellow-brown oil. This material contained 2% acetic acid by 1H-NMR. From the combined aqueous layers an additional 1.38 g of crude 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one were obtained by further extraction with ethyl acetate (2×150 mL) followed by further work-up as described above; combined yield 17.16 g (85.3%) of crude 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one.
Quantity
16.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.36 g
Type
reactant
Reaction Step Four
Quantity
22.23 g
Type
reactant
Reaction Step Five
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
52.5 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.C(OC(C)(C)C)(=[O:15])C.[C:21]([O:25][CH2:26][C:27](=[O:30])[CH2:28][F:29])([CH3:24])(C)C.CC(C)=O.C(=O)=O.S(=O)(=O)(O)O.[Cl-].[Na+]>CCCCCC.O1CCCC1>[F:29][CH2:28][C:27]1([OH:30])[CH2:26][O:25][C:21](=[O:15])[CH2:24]1 |f:4.5,7.8|

Inputs

Step One
Name
Quantity
16.87 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
19.36 g
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Five
Name
Quantity
22.23 g
Type
reactant
Smiles
C(C)(C)(C)OCC(CF)=O
Step Six
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Step Seven
Name
Quantity
52.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-74 °C
Stirring
Type
CUSTOM
Details
The slightly turbid solution was stirred at −20° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 750 mL 4-necked sulfonation flask equipped with magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
a raise of the internal temperature to −55° C
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −74° C.
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −74° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ca. −10° C. for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling to −75° C
CUSTOM
Type
CUSTOM
Details
to attain RT
CUSTOM
Type
CUSTOM
Details
(45 min)
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h (oil bath temperature 80° C., internal temperature 54-61° C., strong gas evolution)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the mixture
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (5×150 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with sat. sodium bicarbonate solution (2×50 mL) and brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated (40° C./15 mbar)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FCC1(CC(OC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.78 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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